1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride
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Overview
Description
1,3-Bis[(1-Methylethyl)amino]-2-propanol Dihydrochloride is a chemical compound with the molecular formula C9H22N2O•2HCl and a molecular weight of 247.21 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and pharmaceutical development . This compound is known for its role as an impurity standard in the production of certain beta-blockers, such as Metoprolol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(1-Methylethyl)amino]-2-propanol Dihydrochloride typically involves the reaction of 1-chloro-2-propanol with isopropylamine under controlled conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the isopropylamine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(1-Methylethyl)amino]-2-propanol Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis[(1-Methylethyl)amino]-2-propanol Dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis[(1-Methylethyl)amino]-2-propanol Dihydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound acts as a competitive inhibitor, blocking the binding of endogenous ligands like adrenaline and noradrenaline . This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Metoprolol: A beta-blocker used to treat high blood pressure and angina.
Propranolol: Another beta-blocker used for similar indications.
Atenolol: A selective beta1 receptor antagonist used in the management of hypertension.
Uniqueness
1,3-Bis[(1-Methylethyl)amino]-2-propanol Dihydrochloride is unique due to its specific structure and its role as an impurity standard in the production of beta-blockers. Its ability to act as a competitive inhibitor of beta-adrenergic receptors distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,3-bis(propan-2-ylamino)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O.2ClH/c1-7(2)10-5-9(12)6-11-8(3)4;;/h7-12H,5-6H2,1-4H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDASOWWYAIHMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CNC(C)C)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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